Sulfonylurea vs. Sulfonamide Pharmacophore: Impact of the Carbonyl Spacer on Hydrogen-Bond Donor Capacity
N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide possesses an acyclic sulfonylurea linkage (piperazine-N–C(=O)–NH–SO2–tosyl) that provides one hydrogen-bond donor (the sulfonylurea NH), whereas the direct sulfonamide analog 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine (CAS 95558-32-0) has zero HBDs [1]. In sulfonylurea-based drug design, the presence of the NH donor has been correlated with enhanced target binding enthalpy; for instance, in a related piperazine sulfonylurea series targeting glucan synthase, replacement of the urea with a sulfonylurea improved binding affinity from IC50 >1 µM to IC50 = 0.042 µM while also increasing aqueous solubility [2]. The target compound's single HBD and 4 HBA profile distinguishes it from both the zero-HBD direct sulfonamide and bis-sulfonyl analogs that lack the carbonyl entirely [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Pharmacophore Type |
|---|---|
| Target Compound Data | HBD = 1, HBA = 4, TPSA = 78.1 Ų; Acyclic sulfonylurea pharmacophore |
| Comparator Or Baseline | 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine (CAS 95558-32-0): HBD = 0; Direct sulfonamide pharmacophore (no carbonyl spacer) |
| Quantified Difference | ΔHBD = 1 (target compound has one sulfonylurea NH donor absent in comparator); ΔTPSA ≈ 12 Ų (estimated, due to additional carbonyl oxygen in target compound) |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.09.15); comparison based on 2D structure analysis |
Why This Matters
The presence of a hydrogen-bond donor in the target compound enables binding interactions (e.g., with catalytic zinc in carbonic anhydrase or with aspartyl protease active sites) that are geometrically impossible for the zero-donor direct sulfonamide comparator, making the two non-interchangeable for target-based screening.
- [1] PubChem Compound Summary: CID 2810867 (target compound) and CID 95558-32-0 (1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine). Computed properties: HBD, HBA, TPSA. National Center for Biotechnology Information. View Source
- [2] Lead optimization of a sulfonylurea-based piperazine pyridazinone series of glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. Compound 47: IC50 binding affinity = 0.042 µM, aqueous solubility = 90 µM. (Class-level inference from sulfonylurea pharmacophore.) View Source
